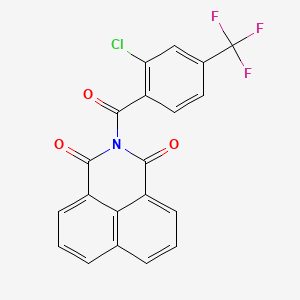![molecular formula C22H20N2O2 B10861482 (3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B10861482.png)
(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown potent synergistic anti-cancer effects, particularly when combined with cisplatin, against non-small-cell lung cancer . Autophagy is a highly conserved degradation process in eukaryotic cells, and inhibitors like CUR5g are crucial in cancer treatment due to their ability to disrupt this process .
Preparation Methods
CUR5g is synthesized through a series of reactions involving curcumin derivatives. The synthetic route typically involves the condensation of 4-hydroxybenzaldehyde with 3-indolylmethanone in the presence of a base, followed by cyclization to form the piperidine ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process . Industrial production methods are still under research, but the laboratory synthesis provides a foundation for scaling up the production .
Chemical Reactions Analysis
CUR5g undergoes various chemical reactions, including:
Oxidation: CUR5g can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in CUR5g, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CUR5g has several scientific research applications:
Chemistry: Used as a model compound to study autophagy inhibition and its effects on cellular processes.
Industry: Potential applications in developing new therapeutic agents targeting autophagy-related diseases.
Mechanism of Action
CUR5g exerts its effects by selectively inhibiting autophagosome degradation in cancer cells. It blocks the recruitment of STX17, a soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) protein, to autophagosomes via a UVRAG-dependent mechanism . This prevents the fusion of autophagosomes with lysosomes, thereby inhibiting autophagy . CUR5g does not affect lysosomal pH or proteolytic function, nor does it disturb the cytoskeleton .
Comparison with Similar Compounds
CUR5g is compared with other autophagy inhibitors like chloroquine and hydroxychloroquine. Unlike these compounds, CUR5g specifically inhibits autophagosome-lysosome fusion without affecting lysosomal function . This specificity makes CUR5g a unique and promising candidate for cancer treatment. Similar compounds include:
Chloroquine: A well-known autophagy inhibitor that disrupts lysosomal function.
Hydroxychloroquine: A derivative of chloroquine with similar autophagy-inhibiting properties.
CUR5g’s unique mechanism of action and minimal toxicity to normal cells highlight its potential as a superior autophagy inhibitor .
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(3E,5E)-3-[(4-hydroxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-24-13-17(10-15-6-8-19(25)9-7-15)22(26)18(14-24)11-16-12-23-21-5-3-2-4-20(16)21/h2-12,23,25H,13-14H2,1H3/b17-10+,18-11+ |
InChI Key |
JMVVTYLZZDOERS-ODPUSEOTSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)O)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)
![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)





![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B10861493.png)
![N-[3-[8-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-5-methylphenyl]prop-2-enamide](/img/structure/B10861497.png)
![N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide](/img/structure/B10861499.png)
